molecular formula C9H13NOS B14849074 3-(Dimethylamino)-4-(methylthio)phenol

3-(Dimethylamino)-4-(methylthio)phenol

Cat. No.: B14849074
M. Wt: 183.27 g/mol
InChI Key: AKLQSNVGOCZKOY-UHFFFAOYSA-N
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Description

3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL is an organic compound that belongs to the class of phenols and amines It is characterized by the presence of a dimethylamino group and a methylsulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL can be achieved through several methods. One common approach involves the reaction of 3-dimethylaminophenol with methylsulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of 3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol ring .

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors in biological systems, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL is unique due to the presence of both the dimethylamino and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

3-(dimethylamino)-4-methylsulfanylphenol

InChI

InChI=1S/C9H13NOS/c1-10(2)8-6-7(11)4-5-9(8)12-3/h4-6,11H,1-3H3

InChI Key

AKLQSNVGOCZKOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)SC

Origin of Product

United States

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